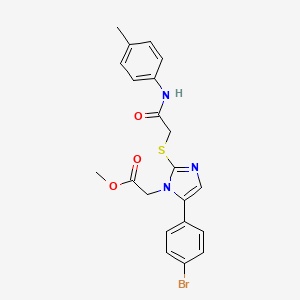
1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid” likely belongs to the class of organic compounds known as dichlorobenzenes. Dichlorobenzenes are compounds containing a benzene with exactly two chlorine atoms attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like the Suzuki-Miyaura coupling . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrrole ring (a five-membered ring with one nitrogen atom and four carbon atoms) attached to a dichlorophenyl group (a benzene ring with two chlorine atoms attached) and a carboxylic acid group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can participate in various types of reactions. For example, compounds with a pyrrole ring can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, dichlorobenzenes are generally colorless, crystalline solids that are insoluble in water .Applications De Recherche Scientifique
Mechanistic Insights into Synthesis
- The Gewald synthesis, a method employed to prepare 2-aminothiophenes, provides mechanistic observations related to compounds structurally related to 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid. In this context, intermediates and by-products formed during the synthesis offer insights into the reaction mechanisms and pathways, enriching the understanding of thiophene synthesis processes (Peet et al., 1986).
Synthesis of Pyrrolo[2,3-b]Pyridine Scaffolds
- Research has also focused on synthesizing new biologically active pyrrolo[2,3-b]pyridine scaffolds, indicating the utility of related 1H-pyrrole derivatives in constructing complex heterocycles. These compounds are characterized and explored for their potential biological activities, demonstrating the versatility of pyrrole derivatives in medicinal chemistry (Sroor, 2019).
Photoluminescent Materials
- The compound also finds applications in the development of photoluminescent materials. Conjugated polymers incorporating pyrrole units, such as 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid, exhibit promising photophysical properties for electronic applications. These materials have been synthesized and characterized, showing potential for use in optoelectronic devices (Beyerlein & Tieke, 2000).
Crystallography and Structural Analysis
- Structural analysis of compounds featuring the pyrrole-2-carboxylic acid motif has provided valuable information on molecular conformations and intermolecular interactions. Crystallographic studies help elucidate the structure-property relationships crucial for designing compounds with desired physical and chemical characteristics (Prayzner et al., 1996).
Antimicrobial Activity
- Additionally, some derivatives of 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid have been explored for their antimicrobial activities. The synthesis and characterization of novel compounds and their evaluation against various microbial strains underscore the potential of pyrrole derivatives in developing new antimicrobial agents (Nural et al., 2018).
Mécanisme D'action
Target of Action
Related compounds such as pyrazole derivatives have been known to exhibit diverse pharmacological effects
Mode of Action
It’s worth noting that related compounds, such as pyrazole derivatives, have been shown to interact with their targets in a way that leads to various biological and pharmacological activities .
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-8-4-3-7(6-9(8)13)14-5-1-2-10(14)11(15)16/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECTUVAGYPYDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2797312.png)
![Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate](/img/structure/B2797313.png)
![Methyl 3-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}propan-2-yl)-1,2-oxazole-4-carboxylate](/img/structure/B2797314.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2797315.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2797322.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2797324.png)


![4-{[(4-Chlorophenyl)sulfanyl]methyl}benzohydrazide](/img/structure/B2797330.png)